Acide 3-cyanophénylboronique

Vue d'ensemble

Description

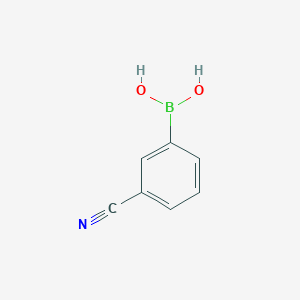

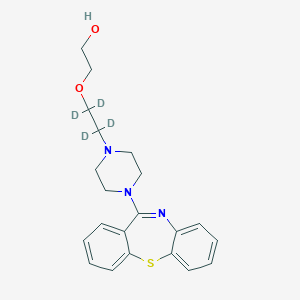

L'acide 3-cyanophénylboronique, également connu sous le nom d'acide 3-cyanobenzèneboronique, est un composé organique de formule moléculaire ( \text{C}7\text{H}_6\text{BNO}_2 ). C'est un dérivé d'acide boronique qui contient un groupe cyanure lié à un cycle phényle. Ce composé est un solide cristallin blanc à blanc cassé et est principalement utilisé en synthèse organique, notamment dans les réactions de couplage de Suzuki-Miyaura {_svg_1}.

Applications De Recherche Scientifique

3-Cyanophenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

Orientations Futures

3-Cyanophenylboronic acid has critical roles in the areas of synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis . It is expected to continue playing a significant role in these fields and more research is likely to be conducted to explore its potential uses.

Mécanisme D'action

The mechanism of action of 3-cyanophenylboronic acid primarily involves its role as a reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The cyanide group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Similar Compounds:

Phenylboronic Acid: Lacks the cyanide group, making it less reactive in certain nucleophilic substitution reactions.

4-Cyanophenylboronic Acid: Similar structure but with the cyanide group in the para position, which can affect its reactivity and the types of products formed.

2-Cyanophenylboronic Acid: The cyanide group is in the ortho position, leading to different steric and electronic effects compared to 3-cyanophenylboronic acid.

Uniqueness: 3-Cyanophenylboronic acid is unique due to the position of the cyanide group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis, particularly for the formation of biaryl compounds through Suzuki-Miyaura coupling .

Analyse Biochimique

Biochemical Properties

3-Cyanophenylboronic acid plays a significant role in biochemical reactions. It can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . It also serves as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones . Furthermore, it is an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .

Cellular Effects

The cellular effects of 3-Cyanophenylboronic acid are not well-documented in the literature. Given its role in the synthesis of various compounds, it can be inferred that it may influence cell function indirectly through these compounds. For instance, its role in the synthesis of kainate receptor ligands suggests potential effects on neurotransmission and neuronal cell function .

Molecular Mechanism

The molecular mechanism of 3-Cyanophenylboronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions . In these reactions, it forms a carbon-carbon bond via a palladium-catalyzed process . This reaction involves the transfer of the boronic acid group from 3-Cyanophenylboronic acid to another molecule, facilitated by a palladium catalyst .

Metabolic Pathways

Its role in Suzuki-Miyaura coupling reactions suggests that it may be involved in metabolic pathways where these reactions are significant .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 3-cyanophénylboronique peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction de l'acide phénylboronique avec le bromure de cyanogène en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule généralement dans des conditions douces et donne le produit souhaité après purification.

Méthodes de production industrielle : Dans un contexte industriel, l'this compound peut être produit par la borylation directe des halogénures de 3-cyanophényle à l'aide d'un catalyseur au palladium. Cette méthode est efficace et évolutive, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-cyanophénylboronique subit diverses réactions chimiques, notamment :

Couplage de Suzuki-Miyaura : Cette réaction implique le couplage de l'this compound avec des halogénures d'aryle ou de vinyle en présence d'un catalyseur au palladium et d'une base.

Oxydation : Le composé peut être oxydé pour former des phénols ou des quinones correspondants dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent convertir le groupe cyanure en groupe amine, conduisant à la formation d'acide 3-aminophénylboronique.

Réactifs et Conditions Courants :

Couplage de Suzuki-Miyaura : Les catalyseurs au palladium (par exemple, l'acétate de palladium), les bases (par exemple, le carbonate de potassium) et les solvants (par exemple, le toluène ou l'éthanol) sont couramment utilisés.

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique.

Principaux Produits :

Couplage de Suzuki-Miyaura : Composés biaryliques.

Oxydation : Phénols ou quinones.

Réduction : Acide 3-aminophénylboronique.

4. Applications de la Recherche Scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le mécanisme d'action de l'this compound implique principalement son rôle de réactif dans diverses réactions chimiques. Dans le couplage de Suzuki-Miyaura, le composé subit une transmétallation avec un catalyseur au palladium, suivie d'une élimination réductrice pour former le produit biaryle souhaité. Le groupe cyanure peut également participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés .

Composés Similaires :

Acide phénylboronique : Il n'a pas le groupe cyanure, ce qui le rend moins réactif dans certaines réactions de substitution nucléophile.

Acide 4-cyanophénylboronique : Structure similaire, mais avec le groupe cyanure en position para, ce qui peut affecter sa réactivité et les types de produits formés.

Acide 2-cyanophénylboronique : Le groupe cyanure est en position ortho, ce qui conduit à des effets stériques et électroniques différents par rapport à l'this compound.

Unicité : L'this compound est unique en raison de la position du groupe cyanure sur le cycle phényle, qui influence sa réactivité et les types de réactions qu'il peut subir. Cela en fait un réactif précieux en synthèse organique, en particulier pour la formation de composés biaryliques par couplage de Suzuki-Miyaura .

Propriétés

IUPAC Name |

(3-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBHWPLGGBLUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370216 | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150255-96-2 | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150255-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)

![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)